molecular formula C23H32N2O4 B12425704 Lenalidomide-C10-OH

Lenalidomide-C10-OH

Cat. No.: B12425704
M. Wt: 400.5 g/mol
InChI Key: QQWOUWPXCIIKDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves several steps. One common method starts with the bromination of methyl 2-methyl-3-nitrobenzoate to form methyl 2-bromomethyl-3-nitrobenzoate. This intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the lenalidomide precursor . The final step involves the reduction of the nitro group to an amino group, yielding lenalidomide .

Industrial Production Methods: Industrial production of lenalidomide requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-C10-OH undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of lenalidomide, which can be further modified for specific applications .

Scientific Research Applications

Lenalidomide-C10-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Lenalidomide-C10-OH stands out due to its unique combination of high potency, reduced toxicity, and broad range of applications in scientific research and medicine.

Properties

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

3-[7-(10-hydroxydecyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H32N2O4/c26-15-8-6-4-2-1-3-5-7-10-17-11-9-12-18-19(17)16-25(23(18)29)20-13-14-21(27)24-22(20)28/h9,11-12,20,26H,1-8,10,13-16H2,(H,24,27,28)

InChI Key

QQWOUWPXCIIKDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCCCCO

Origin of Product

United States

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